Gnetulin

Description

Structure

2D Structure

3D Structure

Properties

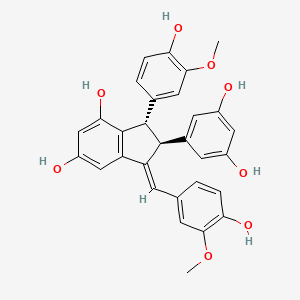

Molecular Formula |

C30H26O8 |

|---|---|

Molecular Weight |

514.5 g/mol |

IUPAC Name |

(1E,2S,3S)-2-(3,5-dihydroxyphenyl)-3-(4-hydroxy-3-methoxyphenyl)-1-[(4-hydroxy-3-methoxyphenyl)methylidene]-2,3-dihydroindene-4,6-diol |

InChI |

InChI=1S/C30H26O8/c1-37-26-8-15(3-5-23(26)34)7-21-22-13-20(33)14-25(36)30(22)29(16-4-6-24(35)27(11-16)38-2)28(21)17-9-18(31)12-19(32)10-17/h3-14,28-29,31-36H,1-2H3/b21-7-/t28-,29+/m0/s1 |

InChI Key |

YUGHGAXRXHODHK-MGOPEXEZSA-N |

Isomeric SMILES |

COC1=C(C=CC(=C1)/C=C/2\[C@@H]([C@H](C3=C2C=C(C=C3O)O)C4=CC(=C(C=C4)O)OC)C5=CC(=CC(=C5)O)O)O |

Canonical SMILES |

COC1=C(C=CC(=C1)C=C2C(C(C3=C2C=C(C=C3O)O)C4=CC(=C(C=C4)O)OC)C5=CC(=CC(=C5)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

Gnetulin's Mechanism of Action in Cancer Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature extensively detailing the specific mechanism of action of gnetulin in cancer cells is limited. This guide summarizes the available information on this compound and provides a comprehensive overview of the well-researched, closely related stilbenoid, gnetin C, as a proxy to infer potential mechanisms and to provide a framework for future research.

Introduction to this compound and Related Stilbenoids

This compound is a naturally occurring stilbene dimer, a class of polyphenolic compounds found in various plant species, notably within the Gnetum genus. While its precise anticancer activities are not yet extensively elucidated, the broader family of Gnetum stilbenoids, particularly gnetin C, has demonstrated significant potential in preclinical cancer studies. These compounds are recognized for their ability to modulate key cellular processes involved in cancer progression, including cell proliferation, apoptosis, and metastasis. This guide will delve into the knowns and unknowns of this compound's bioactivity and extrapolate potential mechanisms based on the robust data available for gnetin C.

Quantitative Data on this compound and Gnetin C Cytotoxicity

Quantitative analysis of a compound's cytotoxic effect is crucial for evaluating its therapeutic potential. The half-maximal inhibitory concentration (IC50) is a key metric in this assessment. Due to the limited research on this compound's direct anticancer effects, this section primarily presents the IC50 values for the closely related and more extensively studied stilbenoid, gnetin C, across various cancer cell lines.

| Compound | Cancer Type | Cell Line | IC50 Value | Reference |

| Gnetin C | Prostate Cancer | DU145 | 6.6 µM | [1] |

| Gnetin C | Prostate Cancer | PC3M | 8.7 µM | [1][2] |

| Gnetin C | Leukemia | HL60 | 13 µM | [3][4] |

| Gnetin C | Pancreatic, Prostate, Breast, Colon Cancer | Various | Significant inhibition at clinically achievable concentrations | [5] |

| Pterostilbene | Prostate Cancer | DU145 | 14.3 µM | [1] |

| Pterostilbene | Prostate Cancer | PC3M | 19.0 µM | [1] |

| Resveratrol | Prostate Cancer | DU145 | 21.8 µM | [1] |

| Resveratrol | Prostate Cancer | PC3M | 24.4 µM | [1] |

Core Mechanism of Action: Insights from Gnetin C

Based on extensive research on gnetin C, the primary mechanism of action of these Gnetum stilbenoids in cancer cells involves the induction of apoptosis (programmed cell death), inhibition of cell proliferation and angiogenesis, and the modulation of key signaling pathways that govern these processes.

Induction of Apoptosis

Gnetin C has been shown to be a potent inducer of apoptosis in various cancer cell lines.[5][6] This programmed cell death is a critical mechanism for eliminating cancerous cells. The pro-apoptotic effects of gnetin C are mediated through both caspase-dependent and -independent pathways.[5] In prostate cancer cells, treatment with gnetin C leads to a significant increase in the sub-G1 population, which is indicative of apoptotic cells.[1] Furthermore, in vivo studies using a prostate cancer xenograft model demonstrated that gnetin C treatment resulted in a significant increase in apoptosis within the tumor tissue.[7]

Cell Cycle Arrest

In addition to inducing apoptosis, gnetin C has been observed to cause cell cycle arrest in cancer cells.[3][4] By halting the cell cycle, gnetin C prevents cancer cells from proliferating uncontrollably. Mechanistic studies in leukemia cell lines have shown that gnetin C can induce cell cycle arrest, thereby inhibiting tumor growth.[4]

Anti-Metastatic and Anti-Angiogenic Effects

Metastasis, the spread of cancer cells to distant organs, is a major cause of cancer-related mortality. Gnetin C has demonstrated the ability to inhibit the metastatic potential of cancer cells.[8] In vivo studies have shown that oral administration of melinjo seed extract, which is rich in gnetin C, can inhibit liver metastasis in a colon cancer model.[5][9] This anti-metastatic effect is likely linked to the inhibition of angiogenesis, the formation of new blood vessels that supply nutrients to the tumor. Gnetin C treatment has been shown to reduce angiogenesis in prostate cancer xenografts.[2][7]

Signaling Pathways Modulated by Gnetin C

The anticancer effects of gnetin C are orchestrated through its interaction with and modulation of several critical intracellular signaling pathways. The MTA1/AKT/mTOR pathway has been identified as a key target.

The MTA1/AKT/mTOR Signaling Pathway

Metastasis-associated protein 1 (MTA1) is often overexpressed in advanced cancers and plays a crucial role in tumor progression. Gnetin C has been shown to downregulate MTA1 expression.[8][10] This downregulation, in turn, inhibits the PI3K/AKT/mTOR signaling cascade, a central pathway that promotes cell survival, proliferation, and growth.[2][10][11] The inhibition of this pathway by gnetin C leads to decreased phosphorylation of downstream targets such as S6K and 4EBP1, ultimately resulting in reduced cell growth and proliferation.[10][11]

ERK1/2 Signaling Pathway

In leukemia cells, gnetin C has also been shown to inhibit the ERK1/2 signaling pathway, which is another important regulator of cell proliferation and survival.[4]

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the mechanism of action of stilbenoids like this compound and gnetin C.

Cell Viability and IC50 Determination (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound or gnetin C) and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT reagent to each well and incubate for 2 to 4 hours until a purple precipitate is visible.

-

Solubilization: Add 100 µL of a detergent reagent (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is then determined by plotting the percentage of viability against the log of the compound concentration.

Protein Expression Analysis (Western Blot)

Western blotting is used to detect specific proteins in a sample of tissue homogenate or extract.

Protocol:

-

Cell Lysis: Lyse treated and untreated cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., nitrocellulose or PVDF).

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.

Cell Cycle Analysis (Flow Cytometry)

Flow cytometry with propidium iodide (PI) staining is used to analyze the distribution of cells in different phases of the cell cycle.

Protocol:

-

Cell Harvesting and Fixation: Harvest treated and untreated cells and fix them in cold 70% ethanol.[12]

-

Staining: Resuspend the fixed cells in a staining solution containing propidium iodide (PI) and RNase A.[13][14]

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content of the cells is proportional to the PI fluorescence intensity.

-

Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Cell Migration Analysis (Wound Healing/Scratch Assay)

The wound healing assay is a simple method to study directional cell migration in vitro.

Protocol:

-

Cell Seeding: Seed cells in a culture dish to create a confluent monolayer.

-

Creating the "Wound": Create a scratch or "wound" in the cell monolayer using a sterile pipette tip.[15]

-

Image Acquisition (Time 0): Immediately capture images of the wound at defined locations.

-

Incubation and Monitoring: Incubate the cells and capture images of the same wound locations at regular time intervals (e.g., every 6-12 hours).

-

Data Analysis: Measure the area of the wound at each time point to quantify the rate of cell migration and wound closure.

Conclusion and Future Directions

While direct evidence for the mechanism of action of this compound in cancer cells is still emerging, the extensive research on the closely related stilbenoid, gnetin C, provides a strong foundation for understanding its potential therapeutic activities. The data strongly suggest that Gnetum stilbenoids, including likely this compound, exert their anticancer effects through the induction of apoptosis, cell cycle arrest, and the inhibition of key oncogenic signaling pathways such as the MTA1/AKT/mTOR pathway.

Future research should focus on elucidating the specific molecular targets and mechanisms of action of this compound itself. Head-to-head comparative studies with gnetin C and other stilbenoids will be crucial to determine its relative potency and unique pharmacological properties. A deeper understanding of this compound's bioactivity will be instrumental in advancing its potential as a novel therapeutic agent in the fight against cancer.

References

- 1. Therapeutic Potential of Gnetin C in Prostate Cancer: A Pre-Clinical Study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Therapeutic Efficacy and Mechanism of Action of Gnetin C, a Natural Compound from the Melinjo Plant, in a Preclinical Mouse Model of Advanced Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Gnetin C in Cancer and Other Diseases: What Do We Know So Far? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Antitumor activity of melinjo (Gnetum gnemon L.) seed extract in human and murine tumor models in vitro and in a colon-26 tumor-bearing mouse model in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Therapeutic Potential of Gnetin C in Prostate Cancer: A Pre-Clinical Study [mdpi.com]

- 7. Therapeutic Potential of Gnetin C in Prostate Cancer: A Pre-Clinical Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Antitumor activity of melinjo (Gnetum gnemon L.) seed extract in human and murine tumor models in vitro and in a colon-26 tumor-bearing mouse model in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. The Therapeutic Efficacy and Mechanism of Action of Gnetin C, a Natural Compound from the Melinjo Plant, in a Preclinical Mouse Model of Advanced Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. wp.uthscsa.edu [wp.uthscsa.edu]

- 13. Flow cytometry with PI staining | Abcam [abcam.com]

- 14. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 15. Scratch Wound Healing Assay [bio-protocol.org]

The Origin of Gnetulin: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gnetulin, a naturally occurring stilbenoid, has garnered significant interest within the scientific community for its potential therapeutic applications. As an isorhapontigenin dimer, its unique chemical architecture contributes to a range of biological activities. This technical guide provides an in-depth exploration of the origin of this compound, encompassing its natural sources, biosynthesis, and chemical synthesis. Detailed experimental protocols for its isolation and characterization are presented, alongside a summary of its biological activities and the signaling pathways it modulates. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in the study and development of novel therapeutic agents.

Introduction

This compound is a resveratrol derivative classified as a stilbenoid, a class of natural phenols produced by several plant species. It is specifically an isorhapontigenin dimer, featuring a complex chemical structure that has been elucidated through various spectroscopic techniques.[1] The primary natural sources of this compound are plants belonging to the genus Gnetum. While its biological activities are an area of active investigation, preliminary studies suggest potential anti-inflammatory and other therapeutic properties. This guide will delve into the fundamental aspects of this compound, from its botanical origins to its molecular interactions.

Natural Occurrence and Isolation

This compound is predominantly found in various species of the Gnetum genus, which are tropical and subtropical gymnosperms.

Extraction from Plant Material

The isolation of this compound from its natural sources typically involves solvent extraction of the plant material, often the lianas or stems.

Experimental Protocol: Extraction of Stilbenoids from Gnetum Species

-

Plant Material Preparation: Air-dried and powdered lianas of a Gnetum species (e.g., Gnetum microcarpum) are used as the starting material.

-

Solvent Extraction: The powdered plant material is repeatedly extracted with acetone at room temperature.

-

Solvent Removal: The acetone extract is concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Preliminary Fractionation: The crude extract is then subjected to preliminary fractionation to separate compounds based on polarity.

Purification Techniques

Following extraction, a combination of chromatographic techniques is employed to isolate and purify this compound.

Experimental Protocol: Chromatographic Purification of this compound

-

Vacuum Liquid Chromatography (VLC): The crude extract is first fractionated using VLC on a silica gel column, eluting with a gradient of solvents of increasing polarity (e.g., n-hexane, ethyl acetate, and methanol).

-

Column Chromatography (CC): Fractions containing this compound, as identified by Thin Layer Chromatography (TLC), are further purified by repeated column chromatography on silica gel.

-

Sephadex LH-20 Chromatography: Final purification is often achieved using a Sephadex LH-20 column with methanol as the eluent to remove any remaining impurities.

-

Preparative High-Performance Liquid Chromatography (HPLC): For obtaining highly pure this compound, preparative reversed-phase HPLC can be utilized.

Structural Elucidation

The chemical structure of this compound has been determined through a combination of spectroscopic methods.

| Technique | Information Obtained |

| Mass Spectrometry (MS) | Provides the molecular weight and elemental composition of the molecule. |

| Nuclear Magnetic Resonance (NMR) | |

| ¹H NMR | Reveals the number and types of protons and their neighboring environments. |

| ¹³C NMR | Shows the number and types of carbon atoms in the molecule. |

| 2D NMR (COSY, HSQC, HMBC) | Establishes the connectivity between protons and carbons, allowing for the complete assignment of the molecular structure. |

Biosynthesis of this compound

The biosynthesis of this compound, like other stilbenoids, originates from the phenylpropanoid pathway.

The Phenylpropanoid Pathway

The general biosynthetic pathway for stilbenoids begins with the amino acid phenylalanine. A series of enzymatic reactions converts phenylalanine into p-coumaroyl-CoA.

Formation of the Stilbene Backbone

The key enzyme, stilbene synthase (STS), catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form the basic stilbene scaffold of resveratrol.

From Resveratrol to this compound

This compound is an isorhapontigenin dimer. The biosynthesis is therefore proposed to proceed through the following steps:

-

Methylation: Resveratrol undergoes methylation to form isorhapontigenin. This step is catalyzed by a methyltransferase enzyme.

-

Dimerization: Two molecules of isorhapontigenin undergo an oxidative coupling reaction to form this compound. This dimerization is likely mediated by peroxidase or laccase enzymes.

Caption: Proposed biosynthetic pathway of this compound.

Chemical Synthesis

The total synthesis of this compound has been achieved, with a key step being an intramolecular Heck reaction. This synthetic route provides a means to produce this compound and its analogs for further biological evaluation.

Experimental Protocol: Enantioselective Total Synthesis of this compound (Key Step)

A pivotal step in the enantioselective total synthesis of this compound involves an intramolecular Heck reaction. A suitably functionalized precursor is subjected to palladium-catalyzed cyclization to construct the core ring system of this compound. The general conditions for such a reaction are as follows:

-

Reactants: The Heck precursor, a palladium catalyst (e.g., Pd(OAc)₂ or Pd₂ (dba)₃), a phosphine ligand (e.g., PPh₃ or a chiral ligand for enantioselective synthesis), and a base (e.g., K₂CO₃ or Et₃N).

-

Solvent: A high-boiling polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.

-

Temperature: The reaction is typically carried out at elevated temperatures (80-120 °C).

-

Workup: After the reaction is complete, the mixture is cooled, diluted with an organic solvent, and washed with water and brine. The organic layer is dried and concentrated.

-

Purification: The crude product is purified by column chromatography.

Caption: General workflow for the intramolecular Heck reaction.

Biological Activities and Signaling Pathways

While research on the specific biological activities of this compound is ongoing, preliminary studies on related stilbenoids suggest potential anti-inflammatory and anticancer properties. The mechanisms of action for many stilbenoids involve the modulation of key cellular signaling pathways.

| Biological Activity | Potential Signaling Pathways Modulated |

| Anti-inflammatory | Nuclear Factor-kappa B (NF-κB) signaling pathway, Mitogen-Activated Protein Kinase (MAPK) signaling pathway |

| Anticancer | Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, Apoptosis-related pathways (e.g., Bcl-2 family proteins, caspases) |

Further research is required to elucidate the specific molecular targets and signaling pathways directly modulated by this compound.

Conclusion

This compound represents a promising natural product with a unique chemical structure and potential for therapeutic development. This guide has provided a comprehensive overview of its origin, from its natural sources in Gnetum species to its biosynthesis and chemical synthesis. The detailed experimental protocols for its isolation and characterization, along with an initial understanding of its biological activities, serve as a valuable resource for the scientific community. Continued investigation into the specific mechanisms of action and pharmacological properties of this compound is warranted to fully realize its therapeutic potential.

References

A Technical Guide to Gnetulin and Its Natural Derivatives: From Phytochemistry to Therapeutic Potential

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Gnetulin is a naturally occurring stilbenoid, specifically an isorhapontigenin dimer, characterized by a 2,3-diphenyl-1-indane framework with an exocyclic double bond[1]. Stilbenoids represent a significant class of plant-derived secondary metabolites, renowned for their diverse and potent biological activities[1][2]. This compound and its natural derivatives, which are oligomers of resveratrol and other stilbene units, have garnered considerable interest in the scientific community for their therapeutic potential in managing a range of pathological conditions, including cancer, inflammation, and disorders related to oxidative stress[1][2]. These compounds are primarily isolated from plants of the Gnetum genus[1][3][4]. This technical guide provides a comprehensive overview of the chemistry, biological activities, and mechanisms of action of this compound and its key derivatives, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.

Chemical Structures and Natural Derivatives

This compound belongs to the family of oligostilbenes, which are formed by the polymerization of two or more stilbene units[2]. The core structure of this compound is a dimer of isorhapontigenin[1]. Several natural analogs and derivatives have been isolated and characterized from various plant sources.

Key Natural Derivatives:

-

Gnetin H : A resveratrol trimer that has shown significant anticancer activity by inhibiting glycolysis[5].

-

Gnetol : A phenolic compound characterized as 2, 6, 11, 13-tetrahydroxy-trans-stilbene, known for its potent antioxidant and hepatoprotective properties[3][6].

-

Other Analogs : A variety of other related compounds have been reported, including gnemuntanin C and D, and gnetuhainin, which share similar structural frameworks[1].

Natural Sources

This compound and its derivatives are predominantly found in plants of the Gnetaceae family, particularly within the Gnetum genus.

Table 1: Natural Sources of this compound and its Derivatives

| Compound | Plant Source | Family | Reference(s) |

|---|---|---|---|

| This compound | Gnetum species (e.g., Gnetum ula, Gnetum montanum) | Gnetaceae | [1][3][6] |

| Gnetin H | Gnetum species | Gnetaceae | [5] |

| Gnetol | Gnetum ula, Gnetum montanum | Gnetaceae | [3][6] |

| Gnemuntanin C, D | Gnetum species | Gnetaceae | [1] |

| Gnetuhainin | Gnetum species | Gnetaceae |[1] |

Biological Activities and Mechanisms of Action

This compound and its derivatives exhibit a broad spectrum of pharmacological effects, including anticancer, antioxidant, and anti-inflammatory activities.

Anticancer Activity

Certain this compound derivatives have demonstrated potent anticancer effects. Gnetin H, a resveratrol trimer, has been identified as a novel glycolysis inhibitor[5]. By targeting the metabolic plasticity of cancer cells, which often rely heavily on glycolysis (the Warburg effect), Gnetin H exerts a cytostatic effect on various cancer cell lines[5].

Signaling Pathway: Gnetin H-Induced Glycolysis Inhibition

Gnetin H reduces extracellular lactic acid, a key product of glycolysis, in cancer cells. This metabolic disruption contributes to a decrease in cell growth and proliferation[5]. A key mechanism is the regulation of Thioredoxin Interacting Protein (TXNIP), which is a known inhibitor of glucose uptake.

Caption: Gnetin H inhibits cancer cell growth by suppressing glycolysis.

Antioxidant and Antihepatotoxic Activity

Gnetol, a phenolic derivative, has demonstrated significant antioxidant and liver-protective effects[3][6]. Phenolic compounds are well-known for their ability to scavenge free radicals through their hydrogen or electron-donating capabilities[3]. The antioxidant activity of gnetol contributes to its ability to protect the liver from toxin-induced damage, such as that caused by carbon tetrachloride (CCl4)[3][6].

Logical Relationship: From Antioxidant Activity to Hepatoprotection

Caption: Gnetol provides hepatoprotection via its antioxidant activity.

Modulation of General Signaling Pathways

While specific pathways for this compound itself are not deeply detailed in the provided context, related natural compounds are known to modulate key cellular signaling cascades critical for cell growth, proliferation, and survival. Growth factors often activate the Mitogen-Activated Protein Kinase (MAPK) and Phosphatidylinositol 3-Kinase (PI3K) pathways[7]. It is plausible that this compound derivatives exert their effects by interfering with these cascades.

General Signaling Pathway: MAPK and PI3K/Akt Cascades

Caption: Overview of MAPK and PI3K/Akt signaling pathways.

Quantitative Bioactivity Data

The biological effects of this compound derivatives have been quantified in various in vitro assays. The half-maximal inhibitory concentration (IC50) is a common metric used to assess the potency of a compound.

Table 2: Anticancer Activity of Gnetin H

| Compound | Cancer Cell Line | Assay Type | IC50 Value | Duration | Reference |

|---|---|---|---|---|---|

| Gnetin H | B16 (Murine Melanoma) | Cell Growth | 4 µM | 24 h | [5] |

| Gnetin H | T98G (Glioblastoma) | Cell Growth | 8 µM | 24 h |[5] |

Table 3: Antioxidant Activity of Gnetum ula Extract (GUE) and Gnetol

| Substance | Assay Type | IC50 Value | Standard (IC50) | Reference |

|---|---|---|---|---|

| Gnetum ula Ethanolic Extract (GUE) | DPPH Radical Scavenging | 16.28 µg/mL | Ascorbic Acid (8.9 µg/mL) | [3] |

| Gnetol | CCl4-induced Hepatotoxicity | 54.3% cell protection at 200 µg/mL | Silymarin (77.15% at 200 µg/mL) |[6] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the bioactivities of this compound and its derivatives.

Protocol: DPPH Radical Scavenging Assay for Antioxidant Activity

This protocol is based on the methodology used to assess the antioxidant potential of Gnetum ula extracts[3].

Objective: To determine the free radical scavenging activity of a test compound by measuring the reduction of the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

Materials:

-

Test compound (e.g., this compound derivative, plant extract)

-

DPPH solution (e.g., 0.1 mM in methanol)

-

Methanol

-

Ascorbic acid (positive control)

-

96-well microplate

-

Microplate reader (spectrophotometer)

Procedure:

-

Preparation of Stock Solutions: Prepare a stock solution of the test compound and ascorbic acid in methanol. Create a series of dilutions to test a range of concentrations.

-

Assay Setup: In a 96-well plate, add 100 µL of the DPPH solution to each well.

-

Addition of Test Compound: Add 100 µL of the various dilutions of the test compound or ascorbic acid to the wells. For the blank, add 100 µL of methanol.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

-

Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(A_blank - A_sample) / A_blank] * 100 where A_blank is the absorbance of the control (DPPH solution + methanol) and A_sample is the absorbance of the DPPH solution with the test compound.

-

IC50 Determination: Plot the percentage of scavenging activity against the concentration of the test compound. The IC50 value is the concentration of the compound that scavenges 50% of the DPPH radicals.

Protocol: Cell Viability Assay (Protease-Based)

This protocol describes a general method for assessing cell viability, similar to the protease assay mentioned for testing Gnetin H[5]. This assay measures the activity of a conserved intracellular protease, which serves as a marker for the number of viable cells.

Objective: To quantify the number of viable cells in a culture after treatment with a test compound.

Materials:

-

Cancer cell line of interest (e.g., B16, T98G)

-

Complete cell culture medium

-

Test compound (e.g., Gnetin H)

-

96-well clear-bottom cell culture plates

-

Protease-based viability reagent (e.g., CellTiter-Fluor™ Viability Assay)

-

Fluorometer or plate reader with fluorescence capabilities

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Add the desired concentrations to the wells. Include vehicle control wells (medium with DMSO or other solvent).

-

Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO2).

-

Assay Reagent Addition: Equilibrate the plate and the viability reagent to room temperature. Add the reagent to each well according to the manufacturer's instructions (e.g., 20 µL per 100 µL of medium).

-

Incubation: Incubate the plate for a specified time (e.g., 30-60 minutes) at 37°C, protected from light.

-

Fluorescence Measurement: Measure the fluorescence using a plate reader with the appropriate excitation and emission wavelengths (e.g., 380-400 nm Ex / 505 nm Em).

-

Data Analysis: The fluorescence signal is proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration to determine the IC50 value.

Experimental Workflow: From Plant Material to Bioactivity Data

Caption: Bioactivity-guided isolation of natural products.

Conclusion and Future Perspectives

This compound and its natural derivatives, such as gnetin H and gnetol, represent a promising class of bioactive stilbenoids. Their demonstrated anticancer, antioxidant, and hepatoprotective activities, coupled with their unique mechanisms of action like glycolysis inhibition, make them attractive candidates for further drug development. Future research should focus on the complete elucidation of their molecular targets and signaling pathways, structure-activity relationship (SAR) studies to optimize potency and selectivity, and preclinical in vivo studies to validate their therapeutic efficacy and safety. Overcoming challenges related to bioavailability, which is a common issue for stilbenoids[1], through novel formulation and delivery strategies will be critical for translating these potent natural compounds into clinical applications.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. In silico, in vitro: antioxidant and antihepatotoxic activity of gnetol from Gnetum ula Brongn - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | CAS:152340-24-4 | Manufacturer ChemFaces [chemfaces.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Biological activities and signaling pathways of the granulin/epithelin precursor - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Activity of Gnetulin Stilbenoids: A Technical Guide for Researchers

Abstract

Gnetulin and its related stilbenoids, a class of polyphenolic compounds predominantly found in the genus Gnetum, have garnered significant scientific attention for their diverse and potent biological activities. These natural products exhibit a wide spectrum of pharmacological effects, including anticancer, anti-inflammatory, antioxidant, and enzyme inhibitory properties. This technical guide provides a comprehensive overview of the biological activities of this compound stilbenoids, with a focus on quantitative data, detailed experimental methodologies, and the underlying molecular signaling pathways. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the exploration of these promising therapeutic agents.

Introduction

Stilbenoids are a class of naturally occurring phenolic compounds characterized by a C6-C2-C6 backbone. While resveratrol is the most widely studied stilbenoid, the stilbenoids from Gnetum species, including this compound, gnetin C, gnemonosides, and others, have demonstrated a remarkable range of biological effects.[1][2] These compounds exist as monomers, dimers, trimers, and even tetramers, with their oligomeric state and hydroxylation patterns significantly influencing their bioactivity. This guide will delve into the key biological activities of this compound stilbenoids, presenting the current state of research in a structured and technically detailed format.

Anticancer Activity

This compound stilbenoids have shown notable antiproliferative and pro-apoptotic effects across a variety of cancer cell lines. Their mechanisms of action are multifaceted, often involving the modulation of key signaling pathways that regulate cell growth, survival, and death.

Quantitative Data: Cytotoxicity of this compound Stilbenoids

The cytotoxic potential of this compound and related stilbenoids has been evaluated against numerous cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized in Table 1.[3]

| Stilbenoid | Cancer Cell Line | IC50 (µM) | Reference |

| Gnetin C | HL-60 (Human promyelocytic leukemia) | 13 | [4] |

| Gnetin H | B16 (Murine melanoma) | 4 (24h) | |

| Gnetin H | T98G (Human glioblastoma) | 8 (24h) | |

| Piceatannol | CCRF-CEM (Human T-cell leukemia) | 4.57 | [5] |

| Resveratrol | HL-60 (Human promyelocytic leukemia) | 54.09 | [5] |

| Compound 17 (Ferrocenyl-stilbene analog) | SW480 (Human colorectal adenocarcinoma) | 5.9 | [6] |

| Compound 1 (Oleoyl hybrid) | HCT116 (Human colorectal carcinoma) | 22.4 | [7] |

| Compound 2 (Oleoyl hybrid) | HCT116 (Human colorectal carcinoma) | 0.34 | [7] |

Table 1: Cytotoxicity of this compound Stilbenoids and Related Compounds against various cancer cell lines.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[8] The amount of formazan produced is directly proportional to the number of living cells.

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[9]

-

Compound Treatment: The following day, treat the cells with various concentrations of the this compound stilbenoid dissolved in a suitable solvent (e.g., DMSO). Include a vehicle control (solvent only) and a positive control for cell death.

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[8][10]

-

Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as DMSO or a specialized MTT solvent, to dissolve the formazan crystals.[10]

-

Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 540-590 nm.[10][11]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting cell viability against the logarithm of the compound concentration.

Signaling Pathways in Anticancer Activity

This compound stilbenoids exert their anticancer effects by modulating critical signaling pathways, including those that lead to apoptosis (programmed cell death).

Gedunin, a compound with structural similarities to some stilbenoid derivatives, has been shown to induce apoptosis in glioblastoma cells by activating effector caspases and promoting the cleavage of poly(ADP-ribose) polymerase (PARP), a key marker of apoptosis.[8][12] The induction of both early and late apoptotic events has been observed through flow cytometry analysis using FITC-Annexin V and propidium iodide (PI) staining.[8]

Caspase activity assays are used to measure the activation of caspases, which are key proteases in the apoptotic pathway.

Principle: These assays typically use a specific peptide substrate for a particular caspase that is conjugated to a colorimetric or fluorometric reporter molecule. Cleavage of the substrate by the active caspase releases the reporter, which can then be quantified.

Procedure:

-

Cell Lysis: Treat cells with the this compound stilbenoid to induce apoptosis. Lyse the cells using a specific lysis buffer to release the cellular contents, including caspases.

-

Substrate Addition: Add the caspase-specific substrate (e.g., DEVD-pNA for caspase-3) to the cell lysate.[13]

-

Incubation: Incubate the mixture at 37°C to allow the caspase to cleave the substrate.

-

Detection: Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a microplate reader.[13][14]

-

Data Analysis: Quantify the caspase activity based on the signal generated and compare it to untreated control cells.

Anti-inflammatory Activity

This compound stilbenoids exhibit potent anti-inflammatory properties by modulating key inflammatory pathways and mediators.[15]

Quantitative Data: Anti-inflammatory Activity

The anti-inflammatory effects of stilbenoids have been quantified by measuring the inhibition of various inflammatory markers.

| Stilbenoid/Compound | Assay | Target/Cell Line | IC50 (µM) | Reference |

| Baicalin | Chemokine Binding | Human Leukocytes | 15-320 µg/mL | [16] |

| Baicalein | Eotaxin Production | Human Fibroblasts | ~1.8 µg/mL | [16] |

| Luteolin | TNFα & IL-6 Release | RAW 264.7 Macrophages | < 1 | [16] |

| Quercetin | TNFα & IL-6 Release | RAW 264.7 Macrophages | 1 | [16] |

| Celastrol | TNFα & IL-1β Production | Human Monocytes | 0.03-0.1 | [16] |

| Compound 88 | NO Suppression | RAW 264.7 Macrophages | 4.9 ± 0.3 | [17] |

| Curcumin | NO Suppression | RAW 264.7 Macrophages | 14.7 ± 0.2 | [17] |

Table 2: Anti-inflammatory activity of various natural compounds, including stilbenoid-related flavonoids.

Signaling Pathways in Anti-inflammatory Activity

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation.[18] this compound stilbenoids have been shown to inhibit the activation of NF-κB. This inhibition can occur through various mechanisms, including the prevention of the phosphorylation and subsequent degradation of IκBα, which normally holds NF-κB inactive in the cytoplasm. By preventing IκBα degradation, the translocation of the active NF-κB p65/p50 dimer to the nucleus is blocked, thereby inhibiting the transcription of pro-inflammatory genes.[19][20]

Western blotting is a technique used to detect specific proteins in a sample. It can be used to assess the activation of the NF-κB pathway by measuring the levels of key proteins like phosphorylated IκBα and nuclear p65.

Procedure:

-

Cell Treatment and Lysis: Treat cells with an inflammatory stimulus (e.g., LPS) in the presence or absence of the this compound stilbenoid. After treatment, lyse the cells and separate the nuclear and cytoplasmic fractions.

-

Protein Quantification: Determine the protein concentration of each fraction using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[10]

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).[10]

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.[10]

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., anti-phospho-IκBα, anti-p65, anti-Lamin B1 for nuclear fraction control, anti-β-actin for cytoplasmic fraction control).[9]

-

Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.[10]

-

Detection: Add an enhanced chemiluminescence (ECL) substrate and detect the signal using an imaging system.

-

Analysis: Quantify the band intensities to determine the relative protein levels.

Antioxidant Activity

This compound stilbenoids are potent antioxidants, capable of scavenging free radicals and protecting cells from oxidative damage.

Quantitative Data: Antioxidant Activity

The antioxidant capacity of stilbenoids is often measured by their ability to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).

| Stilbenoid/Extract | DPPH Scavenging IC50 | Reference |

| Gnetin L | Similar to ascorbic acid & α-tocopherol | [13][14] |

| Gnetin C | Similar to ascorbic acid & α-tocopherol | [13][14] |

| Gnemonoside A, C, D | Similar to ascorbic acid & α-tocopherol | [13][14] |

| Resveratrol | Similar to ascorbic acid & α-tocopherol | [13][14] |

| Turmeric Ethanol Extract | 4.424 ± 0.123 µg/mL | [21] |

| Trolox | 3.765 ± 0.083 µg/mL | [21] |

Table 3: DPPH radical scavenging activity of Gnetum stilbenoids and reference compounds.

Experimental Protocol: DPPH Radical Scavenging Assay

Principle: The DPPH assay is based on the reduction of the purple DPPH radical to the yellow-colored diphenylpicrylhydrazine in the presence of an antioxidant.[16] The decrease in absorbance at 517 nm is proportional to the antioxidant activity.

Procedure:

-

Reagent Preparation: Prepare a stock solution of DPPH in a suitable solvent like methanol or ethanol.[4]

-

Sample Preparation: Prepare different concentrations of the this compound stilbenoid extract or compound.

-

Reaction Mixture: In a 96-well plate or test tubes, mix the DPPH solution with the sample solutions. Include a control (DPPH solution with solvent) and a positive control (e.g., ascorbic acid or Trolox).[22]

-

Incubation: Incubate the plate in the dark at room temperature for a specific period (e.g., 30 minutes).[4]

-

Absorbance Measurement: Measure the absorbance of each well at 517 nm using a spectrophotometer.[4]

-

Calculation: Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100.[4]

-

IC50 Determination: Plot the percentage of scavenging activity against the concentration of the sample to determine the IC50 value.

Enzyme Inhibition

This compound stilbenoids have been found to inhibit the activity of various enzymes, suggesting their potential in managing metabolic disorders.

Quantitative Data: Enzyme Inhibition

| Stilbenoid | Enzyme | IC50 | Reference |

| Gnetin C | α-amylase | Moderate Inhibition | [13][14] |

| Gnemonoside C | α-amylase | Moderate Inhibition | [13][14] |

| Gnemonoside D | α-amylase | Moderate Inhibition | [13][14] |

| Gnetin C | Lipase | Moderate Inhibition | [13][14] |

| Gnetin L | Lipase | Moderate Inhibition | [13][14] |

| Gnemonoside C | Lipase | Moderate Inhibition | [13][14] |

| Gnemonoside D | Lipase | Moderate Inhibition | [13][14] |

Table 4: Enzyme inhibitory activity of Gnetum stilbenoids. (Note: Specific IC50 values were not provided in the cited abstracts, but "moderate inhibition" was indicated).

Experimental Protocols

Principle: This assay measures the ability of a compound to inhibit α-amylase, an enzyme that breaks down starch into sugars. Inhibition is determined by measuring the amount of starch remaining or the amount of reducing sugars produced.

Procedure:

-

Reagent Preparation: Prepare a solution of α-amylase, a starch solution (substrate), and a colorimetric reagent for detecting reducing sugars (e.g., dinitrosalicylic acid, DNS).[23]

-

Reaction Mixture: Pre-incubate the α-amylase solution with different concentrations of the this compound stilbenoid.

-

Substrate Addition: Add the starch solution to initiate the enzymatic reaction.

-

Incubation: Incubate the mixture at a specific temperature (e.g., 37°C) for a set time.

-

Stopping the Reaction: Stop the reaction by adding the DNS reagent and boiling the mixture.[23]

-

Absorbance Measurement: Measure the absorbance of the colored product at 540 nm.

-

Calculation: Calculate the percentage of inhibition and the IC50 value.

Principle: This assay measures the inhibition of lipase, an enzyme that hydrolyzes triglycerides. The activity is often monitored using an artificial substrate like p-nitrophenyl palmitate (pNPP), which releases a colored product upon cleavage.[24]

Procedure:

-

Reagent Preparation: Prepare a solution of pancreatic lipase and a solution of the substrate pNPP.[24]

-

Reaction Mixture: In a 96-well plate, mix the lipase solution with different concentrations of the this compound stilbenoid.

-

Substrate Addition: Add the pNPP solution to start the reaction.

-

Incubation: Incubate the plate at 37°C.[25]

-

Absorbance Measurement: Monitor the increase in absorbance at 405-410 nm over time, which corresponds to the formation of p-nitrophenol.[24][25]

-

Calculation: Determine the rate of the reaction and calculate the percentage of inhibition and the IC50 value.

Conclusion

This compound stilbenoids represent a promising class of natural compounds with a broad spectrum of biological activities. Their potent anticancer, anti-inflammatory, antioxidant, and enzyme inhibitory effects, supported by a growing body of scientific evidence, highlight their potential for the development of novel therapeutic agents. The detailed experimental protocols and an understanding of the modulated signaling pathways provided in this guide are intended to facilitate further research and development in this exciting field. Future studies should focus on elucidating the detailed structure-activity relationships, optimizing their bioavailability, and conducting preclinical and clinical trials to fully realize the therapeutic potential of these remarkable natural products.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. IC50 - Wikipedia [en.wikipedia.org]

- 4. Apoptosis Protocols | Thermo Fisher Scientific - FR [thermofisher.com]

- 5. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. botdb.abcc.ncifcrf.gov [botdb.abcc.ncifcrf.gov]

- 7. Heregulin-induced apoptosis is mediated by down-regulation of Bcl-2 and activation of caspase-7 and is potentiated by impairment of protein kinase C alpha activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Gedunin modulates cellular growth and apoptosis in glioblastoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. gut.bmj.com [gut.bmj.com]

- 10. Western blot Protocol specific for NFkB p65 antibody (NBP1-96139): Novus Biologicals [novusbio.com]

- 11. docs.aatbio.com [docs.aatbio.com]

- 12. researchgate.net [researchgate.net]

- 13. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 14. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Polyphenols Targeting MAP Kinase Signaling Pathway in Neurological Diseases: Understanding Molecular Mechanisms and Therapeutic Targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. d-nb.info [d-nb.info]

- 17. researchgate.net [researchgate.net]

- 18. m.youtube.com [m.youtube.com]

- 19. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Deguelin, an Akt inhibitor, suppresses IkappaBalpha kinase activation leading to suppression of NF-kappaB-regulated gene expression, potentiation of apoptosis, and inhibition of cellular invasion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. m.youtube.com [m.youtube.com]

- 23. youtube.com [youtube.com]

- 24. Quantifying Nuclear p65 as a Parameter for NF-κB Activation: Correlation Between ImageStream Cytometry, Microscopy and Western Blot - PMC [pmc.ncbi.nlm.nih.gov]

- 25. DOT Language | Graphviz [graphviz.org]

Gnetulin: A Technical Guide on the Resveratrol Dimer

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gnetulin, a naturally occurring resveratrol dimer, has garnered increasing interest within the scientific community for its potential therapeutic applications. As a member of the stilbenoid family, it shares structural similarities with resveratrol, a well-studied polyphenol known for its diverse biological activities. This technical guide provides an in-depth overview of this compound, focusing on its chemical properties, biological activities with available quantitative data, detailed experimental protocols for its isolation and analysis, and its molecular mechanism of action, particularly in relation to key signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Introduction

Stilbenoids are a class of plant secondary metabolites characterized by a C6-C2-C6 carbon skeleton. Resveratrol, the most prominent monomeric stilbenoid, has been extensively investigated for its antioxidant, anti-inflammatory, and anticancer properties. This compound is a dimer formed from two resveratrol units, and like other resveratrol oligomers, it is anticipated to possess enhanced or novel biological activities compared to its monomeric precursor. These compounds are primarily found in plants of the Gnetum and Vitaceae families. This guide will delve into the technical aspects of this compound, providing a foundation for further research and development.

Chemical and Physical Properties

This compound is a resveratrol dimer, meaning its chemical structure is composed of two resveratrol molecules linked together. The specific linkage and stereochemistry define its unique properties.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C28H22O6 | [Generic] |

| Molecular Weight | 454.47 g/mol | [Generic] |

| Appearance | White to off-white solid | [Generic] |

| Solubility | Soluble in methanol, ethanol, DMSO, and other organic solvents. Sparingly soluble in water. | [Generic] |

| UV max (MeOH) | ~305 nm | [1] |

Biological Activities and Quantitative Data

While research specifically on this compound is still emerging, studies on related resveratrol dimers and extracts from Gnetum species suggest significant biological potential.

Anticancer Activity

Table 2: Anticancer Activity of Related Compounds (for reference)

| Compound | Cancer Cell Line | Incubation Time (h) | IC50 (µM) | Reference |

| Betulinic Acid | Melanoma (A375) | 48 | ~10 | [3] |

| Betulinic Acid | Melanoma (SK-MEL28) | 48 | ~15 | [3] |

| Betulinic Acid | Melanoma (FM55P) | 72 | 15.94 | [5] |

| Betulinic Acid | Melanoma (FM55M2) | 72 | 2.21 | [5] |

| Goniothalamin | Osteosarcoma (Saos-2) | 72 | 0.62 µg/ml | [2] |

| Goniothalamin | Breast Carcinoma (UACC-732) | 72 | 2.01 µg/ml | [2] |

Antioxidant Activity

The antioxidant capacity of stilbenoids is a key aspect of their biological function. This is often quantified using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. The results are typically expressed as IC50 values, representing the concentration of the compound required to scavenge 50% of the free radicals. While specific data for this compound is limited, the general antioxidant potential of extracts from Gnetum species and related stilbenoids is well-documented[6][7][8][9].

Table 3: Antioxidant Activity of Related Compounds and Extracts (for reference)

| Compound/Extract | Assay | IC50 (µg/mL) | Reference |

| Macaranga hypoleuca ethyl acetate fraction | DPPH | 14.31 | [7][8] |

| Macaranga hypoleuca ethyl acetate fraction | ABTS | 2.10 | [7][8] |

| Gallic Acid | ABTS | 1.03 | [10] |

| (+)-Catechin Hydrate | ABTS | 3.12 | [10] |

| Caffeic Acid | ABTS | 1.59 | [10] |

| Quercetin | ABTS | 1.89 | [10] |

Experimental Protocols

Extraction and Purification of this compound from Gnetum Species

The following protocol is a generalized procedure based on the extraction of stilbenoids from Gnetum species[1].

1. Plant Material Preparation:

-

Collect fresh plant material (e.g., stems, roots) of a Gnetum species.

-

Wash the material thoroughly to remove dirt and debris.

-

Air-dry the material in a well-ventilated area, protected from direct sunlight, or use a plant dryer at a temperature not exceeding 40°C.

-

Grind the dried material into a fine powder.

2. Solvent Extraction:

-

Macerate the powdered plant material in acetone or an ethanol/water mixture (e.g., 70% ethanol) at a solid-to-solvent ratio of 1:10 (w/v) for 48-72 hours at room temperature with occasional stirring.

-

Filter the mixture to separate the crude extract from the plant residue.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.

3. Chromatographic Purification:

-

Silica Gel Column Chromatography:

-

Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., methanol) and adsorb it onto a small amount of silica gel.

-

Prepare a silica gel column packed in a non-polar solvent (e.g., n-hexane).

-

Load the adsorbed sample onto the top of the column.

-

Elute the column with a stepwise gradient of solvents with increasing polarity (e.g., n-hexane, ethyl acetate, and methanol mixtures).

-

Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify fractions containing this compound.

-

-

Sephadex LH-20 Column Chromatography:

-

Further purify the this compound-containing fractions using a Sephadex LH-20 column with methanol as the mobile phase to remove pigments and other polymeric impurities.

-

-

Preparative High-Performance Liquid Chromatography (HPLC):

-

For obtaining highly pure this compound, a final purification step using preparative reversed-phase HPLC (RP-HPLC) with a C18 column is recommended.

-

Use a gradient of acetonitrile in water as the mobile phase.

-

Monitor the elution at a wavelength of approximately 305 nm.

-

Collect the peak corresponding to this compound and evaporate the solvent to yield the pure compound.

-

Analytical Methods

1. High-Performance Liquid Chromatography (HPLC):

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (both often with 0.1% formic acid).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at 305 nm.

-

Injection Volume: 10-20 µL.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H-NMR and ¹³C-NMR spectra are essential for structural elucidation.

-

The sample is dissolved in a deuterated solvent (e.g., DMSO-d₆, CD₃OD).

-

2D-NMR techniques (COSY, HSQC, HMBC) are used to confirm the structure and stereochemistry.

Signaling Pathways and Mechanism of Action

The biological activities of many natural compounds, including stilbenoids, are often mediated through their interaction with key cellular signaling pathways. While the specific pathways modulated by this compound are still under investigation, based on the activities of resveratrol and other polyphenols, the following pathways are likely targets.

Anti-inflammatory Effects via NF-κB Pathway

Inflammation is a critical factor in the development of many chronic diseases, including cancer. The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation. It is hypothesized that this compound may exert anti-inflammatory effects by inhibiting the activation of NF-κB. This could occur through the inhibition of IκB kinase (IKK), which would prevent the phosphorylation and subsequent degradation of IκBα, thereby sequestering NF-κB in the cytoplasm[11][12].

References

- 1. benchchem.com [benchchem.com]

- 2. medic.upm.edu.my [medic.upm.edu.my]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. e3s-conferences.org [e3s-conferences.org]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and Evaluation of the Antioxidant Activity of Lipophilic Phenethyl Trifluoroacetate Esters by In Vitro ABTS, DPPH and in Cell-Culture DCF Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Anti-Inflammatory Activities of Betulinic Acid: A Review [frontiersin.org]

- 12. mdpi.com [mdpi.com]

Unveiling Gnetulin: A Technical Guide to the Discovery, Isolation, and Analysis of Bioactive Stilbenoids from Gnetum

For Researchers, Scientists, and Drug Development Professionals

Introduction

The genus Gnetum, a unique group of gymnosperms found in tropical regions, has emerged as a significant reservoir of bioactive stilbenoids. While the term "Gnetulin" is not formally recognized in the scientific literature, it is often used to refer to the complex mixture of stilbenoid compounds found within these plants, and sometimes more specifically to novel compounds isolated from them. This technical guide provides an in-depth overview of the discovery, isolation, and characterization of the most prominent and well-researched stilbenoids from Gnetum, including resveratrol, gnetin C, and gnetol. We will delve into the detailed experimental protocols for their extraction and purification, present quantitative data on their occurrence, and explore the signaling pathways through which they exert their biological effects.

Discovery of Stilbenoids in Gnetum

The investigation of the chemical constituents of the Gnetum genus has led to the discovery of a rich diversity of stilbenoids, a class of natural phenols known for their wide range of pharmacological activities. Early research identified the presence of resveratrol, a well-known stilbenoid also found in grapes and other plants. Subsequent studies on various Gnetum species, including Gnetum gnemon, Gnetum montanum, and Gnetum ula, have revealed a treasure trove of unique stilbenoid oligomers.

Among the notable discoveries are gnetin C, a resveratrol dimer, and gnetol. These compounds, along with numerous other resveratrol derivatives and their glucosides, have been isolated and structurally elucidated, showcasing the remarkable biosynthetic capacity of the Gnetum genus. These discoveries have spurred significant interest in the potential therapeutic applications of Gnetum extracts and their purified constituents.

Experimental Protocols: Isolation and Purification of Key Stilbenoids

The isolation of stilbenoids from Gnetum species involves a multi-step process of extraction, fractionation, and purification. The following protocols are generalized representations based on common laboratory practices and may require optimization depending on the specific plant material and target compound.

General Extraction of Stilbenoids from Gnetum

This initial step aims to obtain a crude extract containing a broad spectrum of stilbenoids.

Materials:

-

Dried and powdered plant material (e.g., stems, seeds, or roots of Gnetum sp.)

-

Solvent (e.g., 95% ethanol or acetone)

-

Maceration vessel

-

Filtration apparatus (e.g., filter paper, Buchner funnel)

-

Rotary evaporator

Procedure:

-

Macerate the powdered plant material with the chosen solvent at a solid-to-solvent ratio of 1:10 (w/v) at room temperature for 24-48 hours with occasional agitation.

-

Filter the mixture to separate the extract from the plant residue.

-

Repeat the extraction process with fresh solvent to ensure maximum yield.

-

Combine the filtrates and concentrate the crude extract under reduced pressure using a rotary evaporator.

Figure 1: General workflow for the extraction of stilbenoids from Gnetum.

Fractionation by Solvent Partitioning

The crude extract is partitioned to separate compounds based on their polarity, enriching the fraction containing the target stilbenoids.

Materials:

-

Crude stilbenoid extract

-

Distilled water

-

n-hexane

-

Ethyl acetate

-

Separatory funnel

Procedure:

-

Suspend the crude extract in a mixture of distilled water and ethyl acetate.

-

Transfer the mixture to a separatory funnel and shake vigorously. Allow the layers to separate.

-

Collect the ethyl acetate layer.

-

Wash the aqueous layer with n-hexane to remove nonpolar impurities.

-

Combine the ethyl acetate fractions and concentrate under reduced pressure to obtain a stilbenoid-enriched fraction.

Chromatographic Purification

Further purification is achieved through various chromatographic techniques to isolate individual stilbenoids.

a. Column Chromatography:

-

Stationary Phase: Silica gel or Sephadex LH-20.

-

Mobile Phase: A gradient of solvents, typically starting with a nonpolar solvent like hexane and gradually increasing the polarity with ethyl acetate and/or methanol.

-

Procedure: The enriched fraction is loaded onto the column and eluted with the mobile phase. Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing the target compounds.

b. High-Performance Liquid Chromatography (HPLC):

-

Column: Reversed-phase C18 column.

-

Mobile Phase: A gradient of acetonitrile and water, often with a small amount of acid (e.g., 0.1% formic acid or 0.5% trifluoroacetic acid) to improve peak shape.

-

Detection: UV detector, typically at wavelengths around 300-320 nm, where stilbenoids exhibit strong absorbance.

-

Procedure: Fractions from column chromatography are further purified by preparative or semi-preparative HPLC to yield pure compounds.

Figure 2: General workflow for the purification of stilbenoids.

Quantitative Data of Stilbenoids in Gnetum

The concentration of stilbenoids in Gnetum species can vary significantly depending on the species, the part of the plant used, geographical location, and the extraction method employed. The following table summarizes some of the reported quantitative data for key stilbenoids.

| Gnetum Species | Plant Part | Stilbenoid | Extraction Method | Yield | Purity | Reference |

| Gnetum gnemon | Seeds | trans-Resveratrol | Ionic Liquid-Based Microwave Assisted Extraction | 1.34 mg/g | Not specified | [1] |

| Gnetum montanum | Liana | Resveratrol | Ethanol Extraction | 3-5% of extract | 99.14% | [2] |

| Gnetum montanum | Liana | Isorhapontigenin | Ethanol Extraction | 3-5% of extract | 96.38% | [2] |

| Gnetum africanum | Dried Plant Material | Resveratrol | Not specified | ~20 µg/g | Not specified | [3] |

Structural Elucidation

The definitive identification of isolated stilbenoids is accomplished through a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR are crucial for determining the carbon-hydrogen framework and the connectivity of the molecule.

-

Mass Spectrometry (MS): Techniques such as Electrospray Ionization (ESI-MS) are used to determine the molecular weight and fragmentation patterns, confirming the molecular formula.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: Provides information about the chromophoric system of the stilbenoid structure.

-

Infrared (IR) Spectroscopy: Helps in identifying the functional groups present in the molecule.

Signaling Pathways Modulated by Gnetum Stilbenoids

The therapeutic potential of stilbenoids from Gnetum lies in their ability to modulate various cellular signaling pathways implicated in a range of diseases, including cancer, inflammation, and metabolic disorders.

Resveratrol

Resveratrol is known to interact with a multitude of signaling pathways:

-

WNT/β-catenin Pathway: Inhibition of this pathway can suppress cell proliferation.[4]

-

NOTCH Pathway: Resveratrol can either inhibit or activate this pathway depending on the cellular context, influencing cell differentiation and proliferation.[4]

-

TGF-β/SMAD Pathway: By inhibiting this pathway, resveratrol can reduce cancer cell proliferation and metastasis.[4]

-

PI3K/AKT Pathway: Suppression of this pathway leads to reduced glucose metabolism and increased cell death.[5]

-

Nrf2/ARE Pathway: Activation of this pathway enhances antioxidant defenses.[5]

-

Src-Stat3 Signaling: Inhibition of this pathway can induce apoptosis in malignant cells.[6]

Figure 3: Key signaling pathways modulated by Resveratrol.

Gnetin C

Gnetin C has shown significant promise, particularly in cancer research, by targeting key signaling molecules:

-

MTA1/ETS2 Pathway: Inhibition of this pathway is associated with reduced cancer cell viability and migration.[7]

-

MTA1/PTEN/Akt Pathway: Gnetin C can inhibit MTA1, leading to the activation of the tumor suppressor PTEN and subsequent inhibition of the pro-survival Akt pathway.[8]

-

AKT/mTOR Pathway: Downregulation of this pathway by gnetin C can inhibit tumor progression.[9]

Figure 4: Key signaling pathways modulated by Gnetin C.

Gnetol

Gnetol has demonstrated anti-inflammatory and other biological activities through the modulation of:

-

NF-κB Pathway: Inhibition of this pathway is a key mechanism for its anti-inflammatory effects.[10]

-

MAPK and PI3K/AKT/p70S6K Pathways: Gnetol can also suppress inflammation through these pathways.[10]

-

AMPKα Phosphorylation: Gnetol has been shown to promote the activation of AMPKα, a key regulator of cellular energy homeostasis.[11]

Figure 5: Key signaling pathways modulated by Gnetol.

Conclusion and Future Directions

The stilbenoids isolated from the Gnetum genus represent a rich and diverse source of bioactive compounds with significant therapeutic potential. While resveratrol is the most studied, oligomers like gnetin C and gnetol exhibit unique and potent biological activities, particularly in the realm of oncology and anti-inflammatory research. This guide provides a foundational understanding of the discovery, isolation, and mechanisms of action of these important natural products.

Future research should focus on the comprehensive phytochemical profiling of a wider range of Gnetum species to uncover novel stilbenoid structures. The development of more efficient and scalable isolation protocols will be crucial for advancing preclinical and clinical studies. Furthermore, a deeper investigation into the synergistic effects of the complex mixture of stilbenoids found in Gnetum extracts, often referred to as "this compound," may reveal enhanced therapeutic efficacy compared to the individual purified compounds. Continued exploration of the signaling pathways modulated by these compounds will undoubtedly pave the way for the development of new and effective therapeutic agents for a variety of human diseases.

References

- 1. Optimization of Ionic Liquid-Based Microwave Assisted Extraction to Obtain Trans-resveratrol from Gnetum gnemon L. Seeds – Journal of Young Pharmacists [archives.jyoungpharm.org]

- 2. Isolation and establishment of reference standards for resveratrol and isorhapotigenin of the linas of Gnetum montanum markgr | VNUHCM Journal of Natural Sciences [stdjns.scienceandtechnology.com.vn]

- 3. WO2012012887A1 - Resveratrol extraction from gnetum africanum - Google Patents [patents.google.com]

- 4. Regulation of Cell Signaling Pathways and miRNAs by Resveratrol in Different Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. aacrjournals.org [aacrjournals.org]

- 7. mdpi.com [mdpi.com]

- 8. Gnetin C Intercepts MTA1-Associated Neoplastic Progression in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Therapeutic Efficacy and Mechanism of Action of Gnetin C, a Natural Compound from the Melinjo Plant, in a Preclinical Mouse Model of Advanced Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Oxyresveratrol and Gnetol Glucuronide Metabolites: Chemical Production, Structural Identification, Metabolism by Human and Rat Liver Fractions, and In Vitro Anti-inflammatory Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to Gnetulin Analogues: Chemical Structures, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of gnetulin analogues, a class of stilbenoids with promising therapeutic potential. The document details their chemical structures, synthesis methodologies, and biological activities, with a focus on their anticancer and anti-inflammatory properties. All quantitative data is presented in structured tables for comparative analysis, and key experimental protocols are described in detail. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of their mechanisms of action and logical relationships.

Core Chemical Structures of this compound and Its Analogues

This compound is a resveratrol dimer characterized by a 2,3-diphenyl-1-indane framework with an exocyclic double bond.[1] Several naturally occurring analogues of this compound have been isolated, primarily from plants of the Gnetum genus. These analogues typically differ in the hydroxylation and methoxylation patterns of their aromatic rings. The core structures of this compound and some of its notable natural analogues are presented below.

Table 1: Chemical Structures of Selected this compound Analogues

| Compound Name | Chemical Structure | Source |

| This compound | [Image of this compound structure] | Gnetum species |

| Gnemuntanin C | [Image of Gnemuntanin C structure] | Gnetum montanum |

| Gnemuntanin D | [Image of Gnemuntanin D structure] | Gnetum montanum |

| Gnetuhainin | [Image of Gnetuhainin structure] | Gnetum hainanense |

| Parthenocissin | [Image of Parthenocissin structure] | Parthenocissus species |

Synthesis of this compound Analogues

The synthesis of this compound and its analogues often involves strategic chemical transformations to construct the characteristic indane core and control the stereochemistry. A key reaction in the enantioselective total synthesis of both (+)- and (-)-gnetulin is the intramolecular Heck reaction.[1]

General Synthetic Strategy: Intramolecular Heck Reaction

The synthesis typically commences from commercially available starting materials and proceeds through multiple steps to build a Heck precursor. This precursor, upon treatment with a palladium catalyst, undergoes cyclization to form the indane ring system.

Caption: General workflow for the synthesis of this compound via an intramolecular Heck reaction.

Experimental Protocol: A Typical Intramolecular Heck Reaction

The following provides a generalized procedure for the key cyclization step based on reported syntheses.[1]

Materials:

-

Heck precursor (e.g., Intermediate 178)

-

Palladium(II) chloride (PdCl₂)

-

Triphenylphosphine (Ph₃P)

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF), anhydrous

Procedure:

-

To a solution of the Heck precursor in anhydrous DMF are added PdCl₂, Ph₃P, and K₂CO₃.

-

The reaction mixture is heated under an inert atmosphere (e.g., nitrogen or argon).

-

The reaction progress is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Upon completion, the reaction is cooled to room temperature and quenched with water.

-

The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the cyclized intermediate.

Biological Activities and Quantitative Data

This compound analogues have demonstrated a range of biological activities, with anticancer and anti-inflammatory effects being the most prominent. The biological potency of these compounds is often quantified by their half-maximal inhibitory concentration (IC₅₀) values.

Table 2: Cytotoxicity of Gnetin C in Prostate Cancer Cell Lines

| Cell Line | Compound | IC₅₀ (µM) | Reference |

| DU145 | Gnetin C | ~25 | [2] |

| PC3M | Gnetin C | ~25 | [2] |

Note: The provided IC₅₀ values are approximate, as indicated by graphical data in the source. For precise values, refer to the original publication.

Experimental Protocols for Biological Evaluation

Cytotoxicity Assay

The cytotoxic effects of this compound analogues are commonly evaluated using cell viability assays. A widely used method is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Protocol: MTT Assay for Cytotoxicity

-

Cell Seeding: Cancer cells (e.g., DU145, PC3M) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the this compound analogue for a specified duration (e.g., 48 hours). A vehicle control (e.g., DMSO) is also included.

-

MTT Addition: After the incubation period, MTT solution is added to each well, and the plate is incubated for a further 2-4 hours to allow for the formation of formazan crystals.

-

Solubilization: The medium is removed, and a solubilization solution (e.g., DMSO or isopropanol with HCl) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC₅₀ value is determined by plotting the percentage of viability against the log of the compound concentration.

Anti-inflammatory Assay

The anti-inflammatory properties of this compound analogues can be assessed by measuring their ability to inhibit the production of pro-inflammatory mediators in stimulated immune cells, such as lipopolysaccharide (LPS)-stimulated macrophages.

Protocol: Measurement of Nitric Oxide (NO) Production in Macrophages

-

Cell Culture: Macrophage cells (e.g., RAW 264.7) are seeded in 96-well plates and allowed to adhere.

-

Pre-treatment: Cells are pre-treated with different concentrations of the this compound analogue for 1 hour.

-

Stimulation: The cells are then stimulated with LPS (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response.

-